molecular formula C19H22N6O3S B2371535 4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1396624-91-1

4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No. B2371535
CAS RN: 1396624-91-1
M. Wt: 414.48
InChI Key: FSLBARZWGIAKOD-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N6O3S and its molecular weight is 414.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

4-Ethoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a compound of interest in various chemical synthesis and characterization studies. For example, it has been involved in the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety, highlighting the utility of specific catalytic systems and solvent-free conditions for efficient synthesis processes (Khashi et al., 2014). Additionally, the compound has been used in the synthesis of various heterocyclic compounds incorporating thiazolo[3,2-a]benzimidazole moiety, demonstrating its versatility as a building block for complex molecular structures (Farag et al., 2011).

Antimicrobial and Antitumor Activities

Studies have also explored the antimicrobial and antitumor activities of derivatives related to this compound. For instance, novel pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing a dimethylsulfonamide moiety have been synthesized and evaluated for their antimicrobial properties, showing promising results against various bacterial and fungal strains (Hassan et al., 2009). Similarly, compounds synthesized from benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules have been assessed for their anticancer activity, highlighting the potential therapeutic applications of these molecules (Kumar et al., 2015).

Spectroscopic and Photophysicochemical Studies

The spectroscopic and photophysicochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units have been investigated, emphasizing the compound's potential applications in photodynamic therapy and photocatalytic processes due to its favorable fluorescence, singlet oxygen production, and photostability characteristics (Öncül et al., 2021).

Molecular Docking and Computational Studies

Molecular docking and computational studies have been conducted to understand the interaction of derivatives of this compound with biological targets. For example, a study on novel synthesized compounds from pyridine-4-carboxaldehyde and sulfadiazine explored their antimicrobial activity and molecular docking to ascertain their binding interactions, providing insights into their mechanism of action (Elangovan et al., 2021).

properties

IUPAC Name

4-ethoxy-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-2-28-15-6-8-16(9-7-15)29(26,27)24-12-11-21-18-13-19(23-14-22-18)25-17-5-3-4-10-20-17/h3-10,13-14,24H,2,11-12H2,1H3,(H2,20,21,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLBARZWGIAKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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